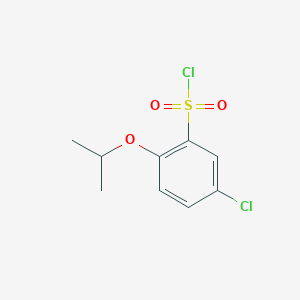
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with isopropyl alcohol under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-chloro-2-(propan-2-yloxy)benzenesulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride include:
2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride: This compound has a similar structure but with a different substitution pattern on the benzene ring.
5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride: This compound has a fluorine atom instead of a chlorine atom.
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride: This compound has a methyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10Cl2O3S |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
5-chloro-2-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
JBRFIUDIMPOLEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


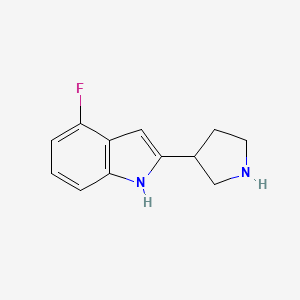
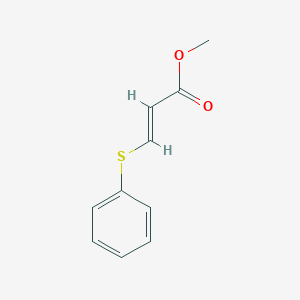

![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
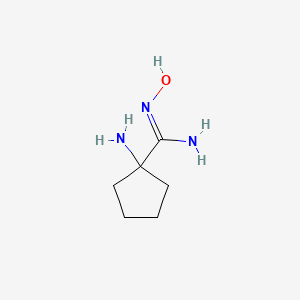
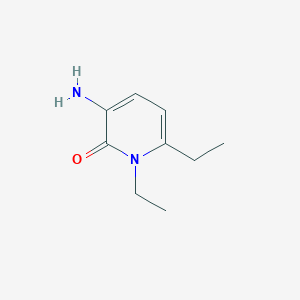
![(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
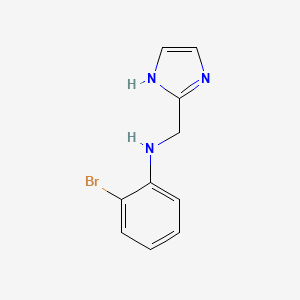
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
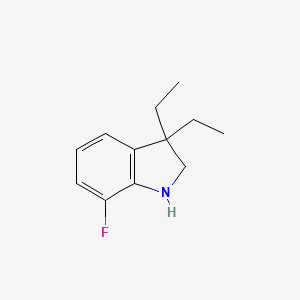
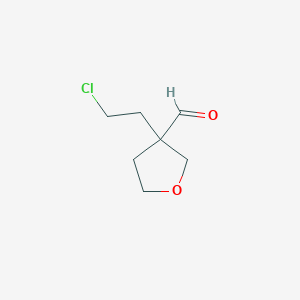

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
